2,2-Dimethylhept-6-ynal
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Overview
Description
2,2-Dimethylhept-6-ynal is an organic compound with the molecular formula C9H14O. It is characterized by the presence of a triple bond between the sixth and seventh carbon atoms and a formyl group at the first carbon atom. This compound is part of the alkyne family and is known for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylhept-6-ynal can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylhept-6-yne with an oxidizing agent to introduce the formyl group. Another method includes the use of organometallic reagents to form the desired alkyne structure followed by oxidation to yield the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhept-6-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The triple bond in the compound allows for various substitution reactions, including halogenation and hydrohalogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated alkynes.
Scientific Research Applications
2,2-Dimethylhept-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhept-6-ynal involves its reactivity due to the presence of the triple bond and the aldehyde group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
(E)-6,6-Dimethyl-2-hepten-4-ynal: Similar structure but with a double bond instead of a triple bond.
2,6-Dimethylhept-5-enal: Contains a double bond and an aldehyde group but lacks the triple bond.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,2-dimethylhept-6-ynal |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-9(2,3)8-10/h1,8H,5-7H2,2-3H3 |
InChI Key |
UNULHHFJUYFKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC#C)C=O |
Origin of Product |
United States |
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